3-(Tert-butoxy)-5-(trifluoromethyl)phenol chemical properties
3-(Tert-butoxy)-5-(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Tert-butoxy)-5-(trifluoromethyl)phenol
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for tuning molecular properties. 3-(Tert-butoxy)-5-(trifluoromethyl)phenol is a quintessential example of a highly functionalized building block, incorporating three distinct moieties—a phenolic hydroxyl, a bulky tert-butoxy ether, and an electron-withdrawing trifluoromethyl group—onto a single benzene ring. The trifluoromethyl (CF3) group is a well-established bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The phenolic hydroxyl provides a reactive handle for further derivatization and a key hydrogen bonding site.
The tert-butoxy group serves a dual purpose; it can act as a stable, sterically bulky substituent or, more commonly, as a robust protecting group for the phenol.[3] This unique combination makes 3-(tert-butoxy)-5-(trifluoromethyl)phenol a versatile synthon for constructing complex molecules with precisely engineered physicochemical and pharmacological profiles. This guide offers an in-depth exploration of its chemical properties, spectroscopic signature, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The properties of 3-(tert-butoxy)-5-(trifluoromethyl)phenol are a direct consequence of its constituent functional groups. The CF3 group's strong electron-withdrawing nature significantly lowers the pKa of the phenolic proton compared to unsubstituted phenol, increasing its acidity. Concurrently, both the CF3 and tert-butyl groups contribute to the molecule's lipophilicity, rendering it highly soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, while having low solubility in water.[4][5]
Core Molecular Structure
Caption: Molecular structure of 3-(tert-butoxy)-5-(trifluoromethyl)phenol.
Table 1: Physicochemical Properties
| Property | Value | Source/Rationale |
|---|---|---|
| CAS Number | 915411-81-7 | Supplier Databases |
| Molecular Formula | C₁₁H₁₃F₃O₂ | Calculated |
| Molecular Weight | 248.22 g/mol | Calculated |
| Appearance | Off-white to light yellow solid or oil | Typical for substituted phenols |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Insoluble in water | [5] Inferred from structure |
| pKa | ~8-9 | Estimated; lowered by -CF₃ group |
| LogP | > 3.5 | Estimated; high lipophilicity from -CF₃ and -tBu |
Spectroscopic and Analytical Characterization
Definitive identification of 3-(tert-butoxy)-5-(trifluoromethyl)phenol relies on a combination of modern spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and MS for analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide an unambiguous fingerprint of the molecule's carbon-hydrogen framework and the presence of fluorine.
-
¹H NMR: The spectrum is characterized by distinct signals for the aromatic protons, the bulky tert-butyl group, and the phenolic proton. The three aromatic protons will appear as closely spaced multiplets in the aromatic region, with their specific pattern dictated by meta-coupling. The nine equivalent protons of the tert-butyl group will yield a sharp, intense singlet. The phenolic -OH proton typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.[6]
-
¹³C NMR: The carbon spectrum will show signals for all 11 unique carbon atoms. The carbon attached to the CF₃ group will appear as a quartet due to one-bond C-F coupling. The ipso-carbons attached to the oxygen atoms will be downfield, while the quaternary and methyl carbons of the tert-butyl group will be upfield.
-
¹⁹F NMR: The spectrum will exhibit a single, sharp singlet, as all three fluorine atoms in the CF₃ group are chemically equivalent.
Table 2: Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.0-7.2 | m | 3 x Ar-H |
| ~5.0-6.0 | br s | -OH | |
| ~1.35 | s | -C(CH ₃)₃ (9H) | |
| ¹³C | ~157 | s | C -OH |
| ~155 | s | C -OtBu | |
| ~132 | q, ¹JCF ≈ 272 Hz | -C F₃ | |
| ~110-120 | m | 3 x Ar-C H | |
| ~115 | s | Ar-C -CF₃ | |
| ~80 | s | -O-C (CH₃)₃ | |
| ~29 | s | -C(C H₃)₃ |
| ¹⁹F | ~ -63 | s | -CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions characteristic of its functional groups.
-
O-H Stretch: A broad and strong absorption band between 3200-3600 cm⁻¹ is the hallmark of the hydrogen-bonded phenolic hydroxyl group.[7][8]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Medium-intensity peaks in the 1500-1600 cm⁻¹ region correspond to the benzene ring vibrations.
-
C-F Stretches: Very strong and characteristic C-F stretching bands will be present in the 1100-1350 cm⁻¹ region.
-
C-O Stretches: Absorptions around 1220-1260 cm⁻¹ are typical for the aryl C-O bond of the phenol and ether.[7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight and reveal key fragmentation pathways.
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 248.
-
Key Fragmentation: A prominent fragmentation pathway is the loss of isobutene (56 Da) via a McLafferty-type rearrangement from the tert-butoxy group, leading to a fragment ion at m/z 192. This fragment corresponds to the deprotected 3-hydroxy-5-(trifluoromethyl)phenol radical cation.
Synthesis and Reactivity
This molecule is primarily synthesized from its corresponding phenol and serves as a versatile intermediate for more complex targets.
Synthetic Pathway: O-tert-butylation
The most direct route to 3-(tert-butoxy)-5-(trifluoromethyl)phenol is the O-alkylation of 3-(trifluoromethyl)phenol. While classic methods use isobutene and a strong acid catalyst, these harsh conditions can sometimes lead to side reactions. Milder, more controlled methods are often preferred in a research setting.[9]
Caption: Synthetic workflow for the preparation of the target compound.
Exemplary Protocol: Acid-Catalyzed O-tert-butylation
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)phenol (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable solvent such as dioxane or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reagent Addition: Cool the mixture in an ice bath and slowly bubble excess isobutylene gas through the solution or add liquid isobutene. Seal the vessel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Causality: The strong acid protonates isobutene to form a stable tert-butyl carbocation. This electrophile is then attacked by the nucleophilic oxygen of the phenol to form the C-O bond of the ether. Dioxane is a common solvent as it can accommodate both the polar phenol and the nonpolar isobutene.
Chemical Reactivity
The molecule's reactivity is governed by its three functional groups, with the tert-butoxy group's role as a protecting group being particularly important.
Caption: Key reactivity pathways, highlighting the deprotection of the tert-butyl ether.
Deprotection of the tert-Butyl Ether
The tert-butyl ether is exceptionally stable to basic conditions, organometallics, and many nucleophiles, making it an excellent protecting group for phenols during multi-step synthesis.[3][10] Its primary liability is to strong acids, which cleanly cleave it to regenerate the phenol.
Protocol: Acidic Deprotection with Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve the 3-(tert-butoxy)-5-(trifluoromethyl)phenol (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting material.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: The resulting 3-hydroxy-5-(trifluoromethyl)phenol can be used directly or purified further if necessary.
Trustworthiness: This protocol is self-validating as the cleavage produces the volatile gas isobutene, which bubbles out of solution, driving the reaction to completion. The reaction is generally very clean with minimal side products.
Applications in Research and Drug Development
The title compound is not typically an end-product but rather a strategic intermediate.
-
Scaffold for Medicinal Chemistry: It provides a platform where the tert-butoxy group masks a reactive phenol. Other parts of a molecule can be assembled, and in a final step, the phenol can be unmasked to serve as a critical pharmacophoric feature (e.g., for hydrogen bonding to a protein target).
-
Modulation of Physicochemical Properties: The trifluoromethyl group is a key tool for enhancing drug-like properties.[1] Its inclusion in this building block allows for the systematic introduction of fluorine into lead compounds to improve metabolic stability and membrane permeability.[2]
-
Probing Structure-Activity Relationships (SAR): In a drug discovery program, the tert-butoxy group can serve as a bulky, lipophilic substituent to probe steric tolerance in a receptor's binding pocket. Comparing the biological activity of the tert-butyl ether with the corresponding deprotected phenol can provide crucial insights into the importance of the hydroxyl group.
Safety and Handling
While a specific, comprehensive safety profile for this exact compound is not widely published, data from structurally related trifluoromethyl-phenols and other substituted phenols provide a strong basis for safe handling procedures.[11][12] The compound should be handled with the assumption that it is hazardous.
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
|---|---|---|
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent eye and skin contact. Phenols can be corrosive or irritating.[12] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling. | To prevent respiratory irritation and accidental ingestion.[11] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated place away from strong oxidizing agents and strong bases. | To ensure stability and prevent hazardous reactions.[13] |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination.[11] |
Conclusion
3-(Tert-butoxy)-5-(trifluoromethyl)phenol is a highly valuable and strategically designed chemical building block. Its properties are a composite of its individual functional groups: the reactive and directing phenol, the stabilizing and lipophilic trifluoromethyl moiety, and the bulky, acid-labile tert-butoxy protecting group. This guide has detailed its physicochemical properties, spectroscopic identity, and key reactivity patterns, providing researchers with the foundational knowledge required to effectively utilize this versatile compound in complex organic synthesis, particularly within the demanding context of drug discovery and development.
References
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
CNR-IRIS. Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. [Link]
-
ResearchGate. Protection of Phenols as t-Butyl Ethers under Mild Conditions. [Link]
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
PubChem. 3-(Trifluoromethoxy)phenol. [Link]
-
Supporting Information. Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines. [Link]
-
Journal of the American Chemical Society. Reactivity of Substituted Phenols Toward Alkyl Radicals. [Link]
-
ACS Publications. A new method for synthesis of trifluoromethyl-substituted phenols and anilines | The Journal of Organic Chemistry. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)phenol. [Link]
-
NIST WebBook. Phenol, 3-(trifluoromethyl)-. [Link]
-
ResearchGate. An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. [Link]
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of phenol. [Link]
-
NIST WebBook. 3,5-Bis(trifluoromethyl)phenol IR Spectrum. [Link]
-
NIST WebBook. Phenol, 3-(trifluoromethyl)- Mass Spectrum. [Link]
-
Journal of the American Chemical Society. Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. [Link]
-
Wikipedia. 2,4,6-Tri-tert-butylphenol. [Link]
- Google Patents. WO2002050009A1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
The Good Scents Company. di-hema trimethylhexyl dicarbamate. [Link]
-
Rsc.org. [FeIII(TF4DMAP)OTf] Catalysed Anti-Markovnikov Oxidation. [Link]
-
PMC - NIH. β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]
-
PubChem. Pentanedioyl dichloride. [Link]
-
SCIEX. Accurate Mass Screening Workflows for the Analysis of Novel Psychoactive Substances. [Link]
-
PubChem. 2-Anthracenecarbonitrile, 1-amino-4-(ethylamino)-9,10-dihydro-9,10-dioxo-. [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
The Good Scents Company. patchoulane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 6669-13-2: tert-Butyl phenyl ether | CymitQuimica [cymitquimica.com]
- 5. P-TERT-BUTYLPHENYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chem.washington.edu [chem.washington.edu]
- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. file.bldpharm.com [file.bldpharm.com]

